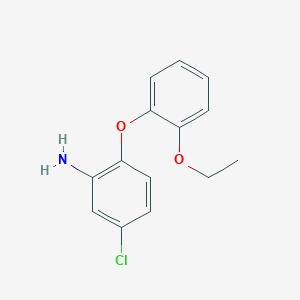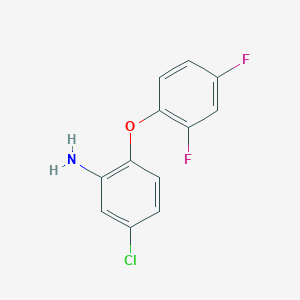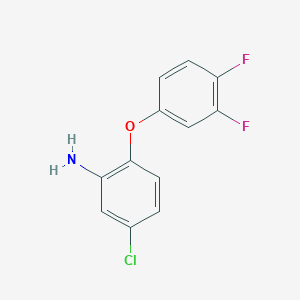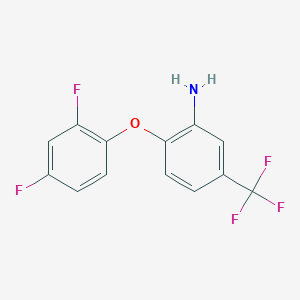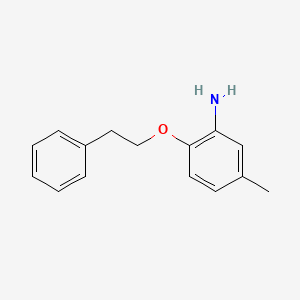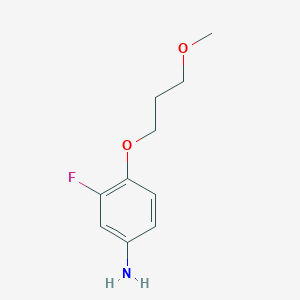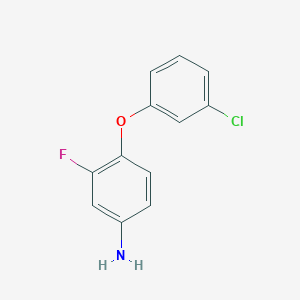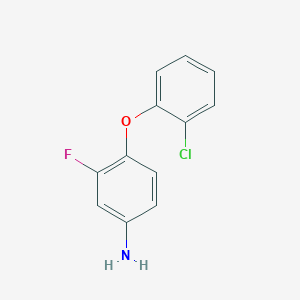
4-(2-Chlorophenoxy)-3-fluoroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Chlorophenoxy)-3-fluoroaniline is a useful research compound. Its molecular formula is C12H9ClFNO and its molecular weight is 237.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Pharmaceutical Analysis
4-(2-Chlorophenoxy)-3-fluoroaniline is involved in pharmaceutical analysis. A study utilized 2-chloro-6,7-dimethoxy-3-quinolinecarboxaldehyde as a fluorogenic labeling reagent in HPLC separation of chlorophenols, including compounds related to this compound, for determining chlorocresol and chloroxylenol in pharmaceutical formulations (Gatti et al., 1997).
Antimicrobial Studies
A study synthesized derivatives of this compound, specifically thiazolidinone derivatives, for antimicrobial studies. The compounds showed potential as antimicrobial agents after undergoing various synthetic processes (Patel et al., 2009).
Quinoxaline Derivatives Synthesis
Research involving the synthesis of quinoxaline derivatives utilized this compound. This study focused on creating new quinoxaline derivatives with a unique substitution pattern, which can be significant in chemical research and potential medical applications (Maichrowski et al., 2013).
Metabolic Studies
The compound has been used in metabolic studies, like the investigation of its metabolism in rats using various spectroscopic techniques. This research helps in understanding how such compounds are metabolized in biological systems (Duckett et al., 2006).
Spectroscopy and Crystallography
It is also studied in the field of spectroscopy and crystallography. For example, studies on its thermal decomposition and crystal structure provide insights into its physical and chemical properties (Zakrzewska et al., 2001); (Betz, 2015).
Biofield Energy Treatment Studies
Interestingly, studies involving biofield energy treatments on this compound have been conducted to observe changes in its physical, thermal, and spectral properties (Trivedi et al., 2015).
Analyse Biochimique
Biochemical Properties
4-(2-Chlorophenoxy)-3-fluoroaniline plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. One notable interaction is with stearoyl-CoA desaturase (SCD), an enzyme involved in the synthesis of unsaturated fatty acids. This compound acts as an inhibitor of SCD, altering the lipid composition of cells and affecting their viability . This compound also interacts with other biomolecules, such as cytochrome b5 and cytochrome b5 reductase, although it does not inhibit these co-enzymes .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. In cancer cells, particularly breast and prostate cancer cells, inhibition of SCD by this compound leads to changes in lipid composition, reduced cell viability, and induction of apoptosis . This compound also affects cell signaling pathways, gene expression, and cellular metabolism by disrupting lipid biosynthesis and promoting the release of cytochrome C .
Molecular Mechanism
At the molecular level, this compound exerts its effects primarily through the inhibition of stearoyl-CoA desaturase. By binding to the active site of SCD, it prevents the conversion of saturated fatty acids to monounsaturated fatty acids, leading to an accumulation of saturated lipids and a decrease in cell membrane fluidity . This disruption in lipid homeostasis triggers a cascade of molecular events, including the release of cytochrome C and activation of apoptotic pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation products can influence long-term cellular function. Studies have shown that prolonged exposure to this compound can lead to sustained inhibition of SCD and persistent alterations in lipid metabolism . These long-term effects are crucial for understanding the compound’s potential therapeutic applications and toxicity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits SCD without causing significant toxicity. At higher doses, it can induce adverse effects, including hepatotoxicity and disruption of normal lipid metabolism . These dosage-dependent effects highlight the importance of careful dose optimization in preclinical studies to balance efficacy and safety.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those related to lipid metabolism. It interacts with enzymes such as stearoyl-CoA desaturase, influencing the synthesis of unsaturated fatty acids and altering metabolic flux . The compound’s impact on lipid metabolism is a key factor in its biochemical activity and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation in different cellular compartments . Understanding the transport and distribution mechanisms is essential for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. The compound is primarily localized in the endoplasmic reticulum, where it interacts with stearoyl-CoA desaturase and other lipid-metabolizing enzymes . This localization is critical for its function and effectiveness in modulating lipid metabolism and inducing apoptosis in cancer cells.
Propriétés
IUPAC Name |
4-(2-chlorophenoxy)-3-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClFNO/c13-9-3-1-2-4-11(9)16-12-6-5-8(15)7-10(12)14/h1-7H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHOGKHVPQVPSJU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=C(C=C2)N)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClFNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
